molecular formula C15H10BrFN2O B6647829 2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide

2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide

Cat. No.: B6647829
M. Wt: 333.15 g/mol
InChI Key: XJWJEMHXPCAGTQ-UHFFFAOYSA-N
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Description

2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide is an organic compound that features a bromine atom, a cyanophenyl group, and a fluorobenzamide moiety

Preparation Methods

The synthesis of 2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Chemical Reactions Analysis

2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles .

Scientific Research Applications

2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-12-5-2-6-13(17)14(12)15(20)19-9-11-4-1-3-10(7-11)8-18/h1-7H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWJEMHXPCAGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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